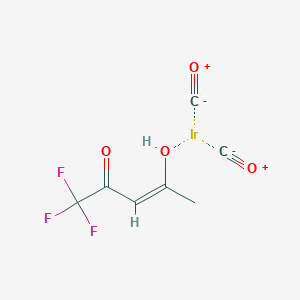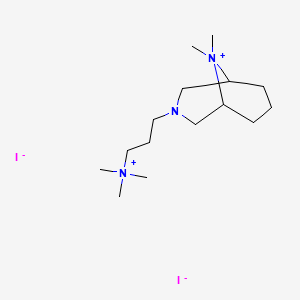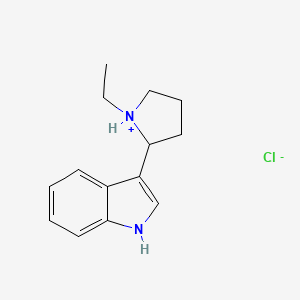
Trichloro(N,N-dimethylbenzylamine)boron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(N,N-dimethylbenzylamine)boron is a chemical compound with the molecular formula C9H13BCl3N and a molecular weight of 252.37622 g/mol . It is known for its unique structure, which includes a boron atom coordinated to a trichloride group and an N,N-dimethylbenzylamine ligand. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloro(N,N-dimethylbenzylamine)boron can be synthesized through the reaction of boron trichloride with N,N-dimethylbenzylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of boron trichloride. The reaction is exothermic and should be carried out at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Trichloro(N,N-dimethylbenzylamine)boron undergoes various chemical reactions, including:
Substitution Reactions: The trichloride group can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form different boron-containing compounds.
Oxidation and Reduction Reactions: The boron center can participate in oxidation and reduction reactions, altering its oxidation state and forming new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can produce borate esters, while oxidation reactions can yield boronic acids .
Aplicaciones Científicas De Investigación
Trichloro(N,N-dimethylbenzylamine)boron has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trichloro(N,N-dimethylbenzylamine)boron involves its ability to form stable complexes with various ligands. The boron atom can coordinate with different nucleophiles, leading to the formation of new compounds. In biological systems, its mechanism of action is related to its ability to target specific molecular pathways and interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Trichloro(N,N-dimethyloctylamine)boron: Similar in structure but with an octylamine ligand instead of a benzylamine ligand.
Boron Trichloride-Dimethyloctylamine Complex: Another similar compound with a different amine ligand.
Uniqueness
Trichloro(N,N-dimethylbenzylamine)boron is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
34762-89-5 |
|---|---|
Fórmula molecular |
C9H13BCl3N |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
[benzyl(dimethyl)azaniumyl]-trichloroboranuide |
InChI |
InChI=1S/C9H13BCl3N/c1-14(2,10(11,12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
LKMHSFZIOPQRLU-UHFFFAOYSA-N |
SMILES canónico |
[B-]([N+](C)(C)CC1=CC=CC=C1)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


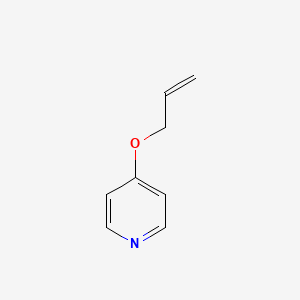


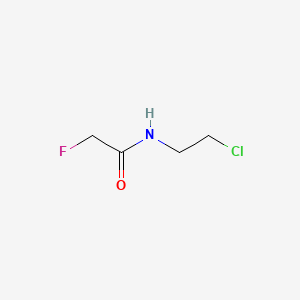

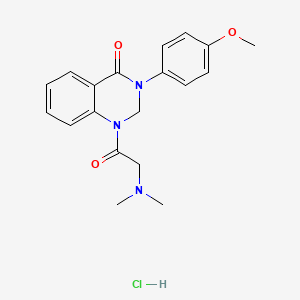

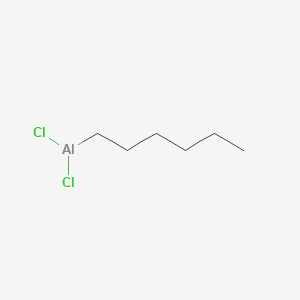
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
